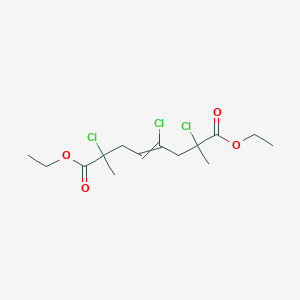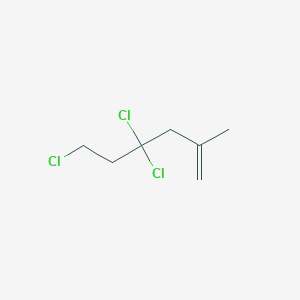![molecular formula C6H10STe B14526534 1-{[(Methyltellanyl)ethynyl]sulfanyl}propane CAS No. 62679-69-0](/img/structure/B14526534.png)
1-{[(Methyltellanyl)ethynyl]sulfanyl}propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Methyltellanyl)ethynyl]sulfanyl}propane is an organotellurium compound characterized by the presence of tellurium, sulfur, and carbon atoms in its structure
Preparation Methods
The synthesis of 1-{[(Methyltellanyl)ethynyl]sulfanyl}propane typically involves the reaction of tellurium-containing precursors with sulfur and carbon-based reagents under controlled conditions. One common method includes the reaction of methyltellurium compounds with ethynyl sulfides in the presence of a suitable catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-{[(Methyltellanyl)ethynyl]sulfanyl}propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tellurium compounds.
Substitution: The tellurium and sulfur atoms can participate in substitution reactions with other nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution product.
Scientific Research Applications
1-{[(Methyltellanyl)ethynyl]sulfanyl}propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium and sulfur.
Industry: Used in the production of materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism by which 1-{[(Methyltellanyl)ethynyl]sulfanyl}propane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The tellurium and sulfur atoms can form bonds with active sites in enzymes, potentially inhibiting or modifying their activity. The pathways involved may include redox reactions and the formation of stable complexes with biological molecules.
Comparison with Similar Compounds
1-{[(Methyltellanyl)ethynyl]sulfanyl}propane can be compared with other organotellurium compounds such as:
1-{[(Methylselanyl)ethynyl]sulfanyl}propane: Similar structure but with selenium instead of tellurium.
1-{[(Methyltellanyl)ethynyl]sulfanyl}butane: Similar structure with a different carbon chain length.
1-{[(Methyltellanyl)ethynyl]sulfanyl}ethane: Similar structure with a shorter carbon chain. The uniqueness of this compound lies in its specific combination of tellurium, sulfur, and carbon atoms, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
62679-69-0 |
|---|---|
Molecular Formula |
C6H10STe |
Molecular Weight |
241.8 g/mol |
IUPAC Name |
1-(2-methyltellanylethynylsulfanyl)propane |
InChI |
InChI=1S/C6H10STe/c1-3-4-7-5-6-8-2/h3-4H2,1-2H3 |
InChI Key |
GILMDQCAKIOWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC#C[Te]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-3-methyl-](/img/structure/B14526480.png)

![1-hexyl-3-[(E)-(hexylhydrazinylidene)methyl]urea;phosphoric acid](/img/structure/B14526490.png)


![1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-OL](/img/structure/B14526520.png)

![7-Methoxy-6-methyl-3H-pyrrolo[1,2-a]indole-9-carbonitrile](/img/structure/B14526527.png)

